molecular formula C15H14N6OS2 B13375679 N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No.: B13375679
M. Wt: 358.4 g/mol
InChI Key: GFBFNYYVWWUPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a fused naphthothiazole core and a tetrazole sulfanyl substituent. The compound’s structure combines a bicyclic 4,5-dihydronaphtho[2,1-d][1,3]thiazole moiety, which imparts rigidity and π-conjugation, with a 1-methyltetrazole-5-thioether group attached via an acetamide linker.

Properties

Molecular Formula

C15H14N6OS2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C15H14N6OS2/c1-21-15(18-19-20-21)23-8-12(22)17-14-16-11-7-6-9-4-2-3-5-10(9)13(11)24-14/h2-5H,6-8H2,1H3,(H,16,17,22)

InChI Key

GFBFNYYVWWUPNH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, thiazole precursors, and tetraazole compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the tetraazole moiety via nucleophilic substitution.

    Acylation Reactions: Formation of the acetamide linkage through acylation of the intermediate compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to favor desired products.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.

    Receptor Modulation: Interacting with receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.

Comparison with Similar Compounds

Key Observations :

  • The dihydronaphthothiazole core offers greater conformational rigidity compared to monocyclic thiadiazoles (e.g., compound 16), which may influence crystallinity and packing efficiency .
  • Substituents like the 4-fluorophenyl group in compound 8 introduce electron-withdrawing effects, altering electronic properties and reactivity .

Critical Comparison :

  • The CuAAC method (for triazoles) offers modularity but requires metal catalysts, whereas the target compound’s synthesis may involve simpler thiol-alkylation steps .
  • Acetylation protocols (as in compound 16) are efficient for introducing acetamide groups but may require stringent temperature control .

Spectroscopic and Crystallographic Characterization

  • IR Spectroscopy : Acetamide C=O stretches (~1670–1680 cm⁻¹) and NH stretches (~3260–3300 cm⁻¹) are consistent across analogs (e.g., compounds 6a-c, 16) . The target compound’s tetrazole ring may show characteristic N–H/N–N stretches near 1250–1300 cm⁻¹ .
  • NMR : Methyl groups in the tetrazole (δ ~3.5–4.0 ppm for N–CH₃) and dihydronaphthothiazole protons (δ ~5.0–6.0 ppm) would differentiate the target compound from fluorophenyl (δ ~7.0–8.0 ppm) or naphthofuran-containing analogs .
  • Crystallography : SHELX software () is widely used for refining such structures, particularly for analyzing hydrogen-bonding networks critical for stability .

Biological Activity

N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a complex chemical compound that exhibits a range of biological activities. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a naphtho-thiazole moiety and a tetraazole group. Its molecular formula is C15H15N5SC_{15}H_{15}N_{5}S with a molecular weight of approximately 305.38 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. For example, studies have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL for certain derivatives . The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antitumor Activity

The compound has also shown promise in antitumor research. In vitro studies have reported antiproliferative effects against cancer cell lines such as HeLa and A549, with IC50 values around 226 µg/mL and 242.52 µg/mL respectively . The antitumor mechanism is likely mediated through the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in critical biological pathways. For instance, its interaction with enzymes in the energy production pathways of Mycobacterium tuberculosis suggests potential as an anti-tubercular agent. This inhibition may disrupt ATP synthesis in the bacteria, leading to reduced viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound competes with natural substrates for binding sites on enzymes critical to microbial metabolism.
  • DNA Intercalation : Similar compounds have been shown to bind DNA, potentially interfering with replication and transcription processes.
  • Cell Membrane Disruption : The lipophilic nature of the naphtho-thiazole structure may allow for integration into microbial membranes, causing structural damage.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives based on the core structure of this compound. These derivatives were tested against various pathogens and cancer cell lines, demonstrating enhanced activity compared to their parent compounds. The study highlighted the importance of structural modifications in enhancing bioactivity and specificity .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus62.5 µg/mL
AntibacterialEscherichia coli78.12 µg/mL
AntitumorHeLa226 µg/mL
AntitumorA549242.52 µg/mL
Anti-tubercularMycobacterium tuberculosisInhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.